

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile molecular structure

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Compound of Interest

2-(6-Chloro-3-nitropyridin-2YL)acetonitrile

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An In-depth Technical Guide to the Molecular Structure of **2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile**

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-(6-chloro-3-nitropyridin-2-yl)acetonitrile**, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is a six-membered heterocyclic aromatic compound containing one nitrogen atom. The substituents on the pyridine ring significantly influence its chemical reactivity and biological activity. The IUPAC name for this compound is **2-(6-chloro-3-nitropyridin-2-yl)acetonitrile**.

The key structural features include:

- A pyridine ring as the central scaffold.
- A chloro group at the 6th position of the pyridine ring.
- A nitro group at the 3rd position.



• An acetonitrile group (-CH2CN) at the 2nd position.

The molecular structure is visualized in the diagram below.

Figure 1: Molecular structure of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

Property	Value	Reference
Molecular Formula	C7H4CIN3O2	[1][2][3]
Molecular Weight	197.58 g/mol	[2]
CAS Number	123846-69-5	[2][3]
Appearance	White crystalline solid	[2]
Melting Point	121.5-123.5 °C	[2]

Experimental Protocols Synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

The following protocol describes a method for the synthesis of the title compound from 2-chloro-5-nitropyridine and (4-chlorophenoxy)acetonitrile.[2]

Materials:

- Potassium t-butoxide
- Anhydrous tetrahydrofuran (THF)
- 2-Chloro-5-nitropyridine
- (4-Chlorophenoxy)acetonitrile
- Glacial acetic acid

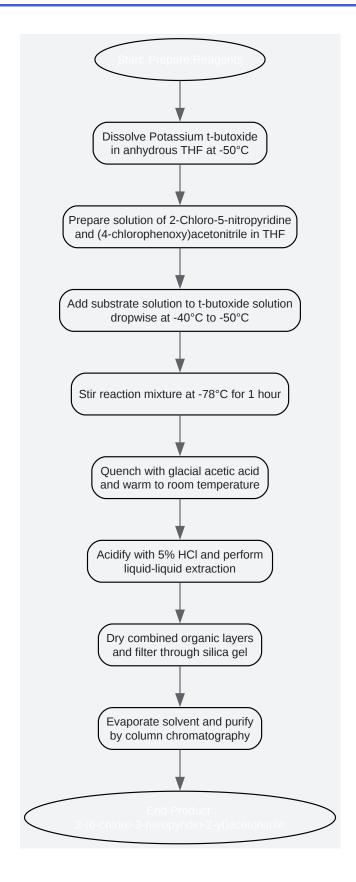


- 5% Hydrochloric acid (HCl)
- · Ethyl ether
- · Methylene chloride
- Magnesium sulfate
- Silica gel

Procedure:

- A solution of potassium t-butoxide (24.69 g, 220 mmol) in anhydrous THF (150 ml) is cooled to -50°C under a nitrogen atmosphere.
- A solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (18.44 g, 110 mmol) in anhydrous THF (150 ml) is added dropwise to the potassium tbutoxide solution, maintaining the temperature between -40°C and -50°C.
- The resulting purple reaction mixture is stirred at -78°C for 1 hour.
- Glacial acetic acid (20 ml, 0.35 mol) is added to the reaction, and the mixture is allowed to warm to room temperature.
- A 5% HCl solution (100 ml) is added, and the aqueous mixture is extracted with ethyl ether (100 ml) followed by methylene chloride (2 x 100 ml).
- The combined organic extracts are dried over magnesium sulfate and filtered through a silica gel pad (approximately 150 g), followed by washing with methylene chloride (1200 ml).
- The filtrate is evaporated under reduced pressure.
- The residual oil is purified by column chromatography on silica gel using 25% hexanes in methylene chloride as the eluent.
- The purified product is triturated in cold anhydrous ether to yield 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile as a white crystalline solid (1.37 g, 7% yield).[2]





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Figure 2: Experimental workflow for the synthesis of the title compound.



Role in Drug Development

Pyridine derivatives are a significant class of N-heterocycles extensively studied in medicinal chemistry due to their presence in numerous biologically active compounds.[4] Specifically, 2-chloro-3-nitropyridine serves as a crucial starting material for the synthesis of various pharmaceutical intermediates.

One notable application is in the synthesis of antagonists for the capsaicin receptor (Transient Receptor Potential Vanilloid 1, TRPV1).[5] The TRPV1 receptor is an ion channel that plays a critical role in pain signaling pathways. Antagonists of this receptor are being investigated as potential novel analgesics.[5] The logical relationship for this application is depicted below.



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Figure 3: Role as a precursor in the development of TRPV1 antagonists.

In conclusion, **2-(6-chloro-3-nitropyridin-2-yl)acetonitrile** is a molecule of significant interest in medicinal chemistry, primarily serving as a versatile building block for the synthesis of more complex, biologically active compounds. Its well-defined structure and reactivity make it a valuable tool for researchers and scientists in the ongoing quest for novel therapeutics.

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